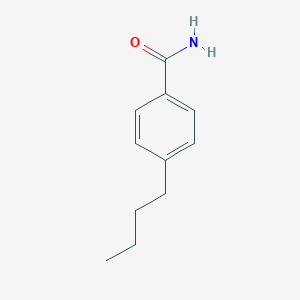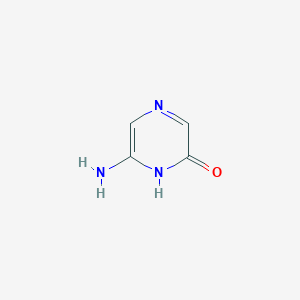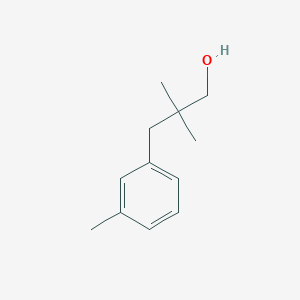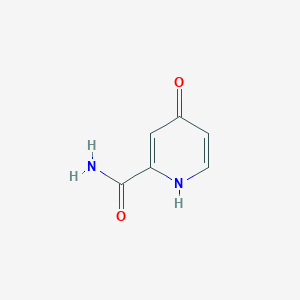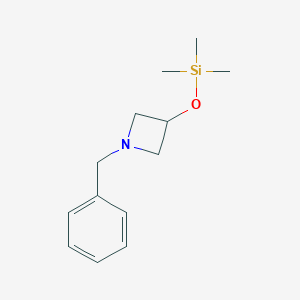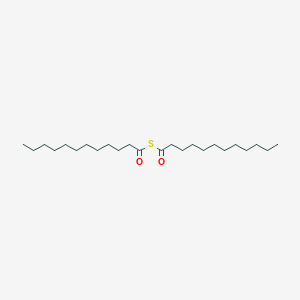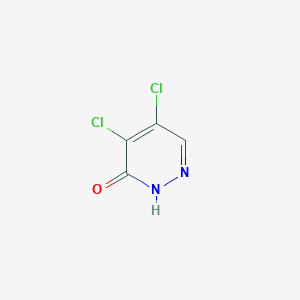
4,5-Dichloro-3(2H)-pyridazinone
Übersicht
Beschreibung
4,5-Dichloro-3(2H)-pyridazinone (DCPD) is an organic compound with the chemical formula C5H3Cl2N2O. It is an off-white crystalline powder that is soluble in water, alcohol, and ether. DCPD is used in a variety of applications, including as a precursor to pharmaceuticals, agricultural chemicals, and other industrial products. Additionally, it has been studied for its potential medicinal and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
- Synthesis of commercially important herbicides and insecticides (Stevenson et al., 2005).
- Creation of various polyfunctional pyridazinone systems potentially useful in drug discovery through sequential nucleophilic substitution reactions (Pattison et al., 2009).
- Synthesis of 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones (Pei & Yang, 2010).
- Development of new compounds useful as prodrugs, microbiocides, or pesticides through the synthesis and derivatization of 4-mercapto-6-phenylpyridazin-3(2H)-ones (Tsolomiti et al., 2007).
- Displaying extremely potent positive inotropic activity and vasodilating activity, as shown by 4,5-Dichloro-3(2H)-pyridazinone hydrochloride (Okushima et al., 1987).
- Exhibiting fungicidal and genotoxic activity, with certain derivatives like alkylsulfonyl-derivatives showing notable results (Carmellino et al., 1993).
- Facilitating the development of novel chitin synthesis inhibitors via microwave-assisted synthesis of 4-amino-3(2H)-pyridazinones (Cao et al., 2006).
- Potential anti-oxidant activity in synthesized 3(2H)-one pyridazinone derivatives, acting as potent antioxidants at certain concentrations (Mehvish & Kumar, 2022).
- Efficient preparation of 4,5-Dialkynyl-2-(methyl or phenyl)-3(2H)-pyridazinones for the synthesis of symmetrically and unsymmetrically disubstituted enediyne (R'kyek et al., 2001).
- Moderate antibacterial activity against Gram-positive bacteria in vitro (Ghani Essam Abdel, 1991).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as isothiazolinones, have antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have also been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .
Mode of Action
It has been observed that 4,5-dichloro-3-trichloromethylisothiazole reacts with heterocyclic amines to give 81–96% of the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles as a result of selective nucleophilic replacement of the 5-chlorine atom .
Biochemical Pathways
It is known that similar compounds, such as isothiazolinones, affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that similar compounds, such as isothiazolinones, have a wide range of biological effects, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
It is known that similar compounds, such as isothiazolinones, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4,5-Dichloro-3(2H)-pyridazinone plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form covalent adducts with target enzymes, such as β-ketoacyl-ACP synthase III (FabH), through a Michael-type addition elimination reaction mechanism . This interaction can inhibit the enzyme’s activity, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to cause cellular death by reacting with nucleophilic groups of cellular components, such as thiols from cysteine residues in proteins . This interaction can block enzymatic activity and disrupt cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. The compound’s ability to modify enzymes like FabH highlights its potential as an antimicrobial agent . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade under certain conditions, leading to the formation of various transformation products . Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that certain derivatives of the compound have higher herbicidal activity at specific concentrations . Understanding the dosage-dependent effects is crucial for determining safe and effective usage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in dehydrogenation reactions, for instance, highlights its importance in metabolic processes . These interactions can have significant implications for cellular metabolism and overall biochemical function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can form stable complexes with certain biomolecules, facilitating its transport within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239322 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-22-9 | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloropyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ8PU4SSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the reactivity of 4,5-Dichloro-3(2H)-pyridazinone with nucleophiles?
A1: this compound exhibits regioselective reactivity with nucleophiles. Studies have shown that the chlorine atom at the 4-position is preferentially substituted. For instance, reaction with hydrobromic acid yields a mixture of 4,5-dibromo- and 4-bromo-5-chloro derivatives, highlighting the higher reactivity of the 4-position chlorine. [] This selectivity can be further influenced by the choice of solvent. [, ]
Q2: Can you provide an example of how the 5-chloro position of this compound can be selectively targeted for substitution?
A2: A large-scale synthesis of 3-chloro-5-methoxypyridazine employed a protection strategy to achieve selective substitution at the 5-position. After protecting the pyridazinone nitrogen as the tetrahydropyranyl derivative, the 5-chloro position was selectively displaced with methoxide. [] This demonstrates that while the 4-position is generally more reactive, manipulation of reaction conditions and protecting group strategies can allow for controlled substitution at the 5-position.
Q3: How has this compound been used in the synthesis of more complex heterocyclic systems?
A3: Researchers have utilized the reactivity of this compound to construct tricyclic oxazines and thiazines. Reaction with L-prolinol yields (2-hydroxymethyl-1-pyrrolidinyl)-3(2H)-pyridazinones, which can undergo ring closure to form the desired tricyclic structures. [] This highlights the versatility of this compound as a building block in organic synthesis.
Q4: Has this compound been investigated for any biological activities?
A4: Yes, derivatives of this compound, particularly 2-sulfonyl- and 2-acylderivatives, have shown promising antifungal activity both in vitro and in vivo. [] This suggests potential applications in agricultural or medicinal chemistry.
Q5: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A5: Researchers commonly utilize techniques like 1H NMR, IR spectroscopy, and elemental analysis to confirm the structure of this compound and its derivatives. [] Furthermore, X-ray diffraction has been employed to elucidate the structure of specific derivatives, like the product obtained from the phosphorylation of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone with tributylphosphine. []
Q6: Are there any computational studies related to this compound?
A6: While the provided abstracts don't offer specific details, one mentions a "quantum-chemical study" performed on the product of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone phosphorylation. [] This suggests that computational chemistry methods are being employed to investigate the properties and reactivity of these compounds, potentially paving the way for further research using techniques like molecular modeling and QSAR studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

